2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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Overview
Description
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a heterocyclic compound that features a naphtho[1,8-cd]isothiazole core with a bromoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the reaction of naphtho[1,8-cd]isothiazole with a bromoethylating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromoethyl group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphtho[1,8-cd]isothiazole core may also interact with hydrophobic pockets within the target, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- 2-(2-iodoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- 2-(2-ethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Uniqueness
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNGWPBQUOUNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407136 |
Source
|
Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131729-17-4 |
Source
|
Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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